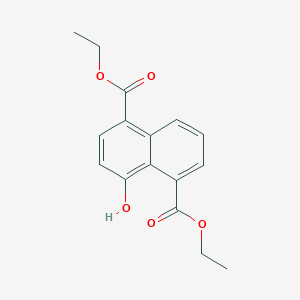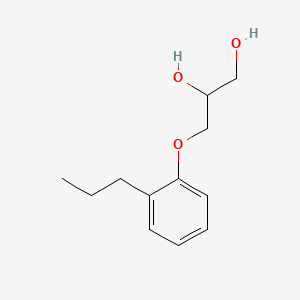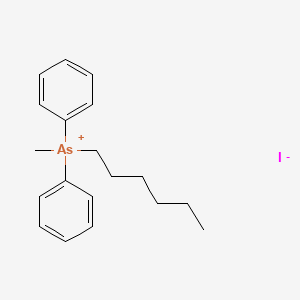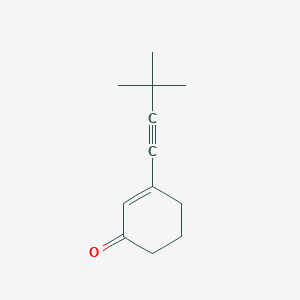
magnesium;2-ethynyl-1,3,5-trimethylbenzene;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;2-ethynyl-1,3,5-trimethylbenzene;bromide is a compound that combines magnesium, 2-ethynyl-1,3,5-trimethylbenzene, and bromide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;2-ethynyl-1,3,5-trimethylbenzene;bromide typically involves the reaction of 2-ethynyl-1,3,5-trimethylbenzene with a magnesium source in the presence of a bromide ion. One common method is the Grignard reaction, where 2-ethynyl-1,3,5-trimethylbenzene is reacted with magnesium in an anhydrous ether solvent to form the Grignard reagent. This reagent is then treated with a bromide source to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or diethyl ether, with careful control of temperature and reaction time to optimize the formation of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;2-ethynyl-1,3,5-trimethylbenzene;bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes or other reduced products.
Substitution: The bromide ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .
Applications De Recherche Scientifique
Magnesium;2-ethynyl-1,3,5-trimethylbenzene;bromide has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Materials Science: The compound can be used in the preparation of advanced materials with specific properties.
Pharmaceuticals: It may be used in the synthesis of pharmaceutical intermediates and active ingredients
Mécanisme D'action
The mechanism of action of magnesium;2-ethynyl-1,3,5-trimethylbenzene;bromide involves the interaction of the magnesium center with various substrates. The magnesium atom can coordinate with electron-rich sites on the substrate, facilitating reactions such as nucleophilic addition or substitution. The bromide ion can act as a leaving group in substitution reactions, allowing for the formation of new bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethynyl-1,3,5-trimethylbenzene: This compound is similar but lacks the magnesium and bromide components.
Magnesium bromide: This compound contains magnesium and bromide but lacks the 2-ethynyl-1,3,5-trimethylbenzene moiety
Uniqueness
Magnesium;2-ethynyl-1,3,5-trimethylbenzene;bromide is unique due to the combination of its components, which imparts specific reactivity and properties not found in the individual components alone. This makes it a valuable reagent in various chemical transformations and applications .
Propriétés
Numéro CAS |
63124-65-2 |
|---|---|
Formule moléculaire |
C11H11BrMg |
Poids moléculaire |
247.41 g/mol |
Nom IUPAC |
magnesium;2-ethynyl-1,3,5-trimethylbenzene;bromide |
InChI |
InChI=1S/C11H11.BrH.Mg/c1-5-11-9(3)6-8(2)7-10(11)4;;/h6-7H,2-4H3;1H;/q-1;;+2/p-1 |
Clé InChI |
WURIHFCZBGQSMC-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C#[C-])C.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


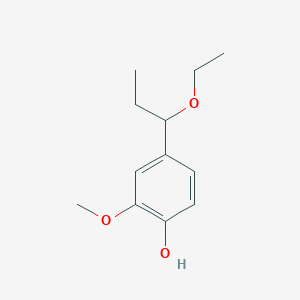


![2-{[1-(6-Oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino}benzoic acid](/img/structure/B14510449.png)
![5-[Bis(2-chloroethyl)amino]-1-ethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14510457.png)

![3-[(5-Iodofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14510473.png)
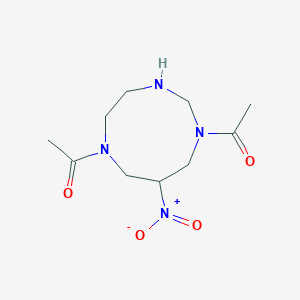
![1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride](/img/structure/B14510485.png)
![2-Naphthalenol, 1-[bis[[4-(4-methoxyphenyl)-2-thiazolyl]amino]methyl]-](/img/structure/B14510489.png)
